molecular formula C27H40O6 B191735 Lucidenic acid N CAS No. 364622-33-3

Lucidenic acid N

Cat. No. B191735
M. Wt: 460.6 g/mol
InChI Key: YBGBNHHXOJXFNM-UHFFFAOYSA-N
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Description

Lucidenic acid N is a tetracyclic triterpenoid . It is one of the major components of the Ganoderma triterpenes . The most widely studied pharmacological effect of lucidenic acid N is its anti-cancer effect .


Synthesis Analysis

Lucidenic acids are triterpenes with four cyclic and two linear isoprenes and products of the mevalonate pathway . They are the second major group of triterpenoids found in the Ganoderma species .


Molecular Structure Analysis

The molecular formula of Lucidenic acid N is C27H40O6 . It has an average mass of 460.603 Da and a monoisotopic mass of 460.282501 Da .


Physical And Chemical Properties Analysis

Lucidenic acid N has a density of 1.2±0.1 g/cm3, a boiling point of 640.7±55.0 °C at 760 mmHg, and a flash point of 355.3±28.0 °C . It has 6 H bond acceptors, 3 H bond donors, and 4 freely rotating bonds .

Scientific Research Applications

  • Apoptosis Induction in Leukemia Cells

    Lucidenic acids (including acid N) isolated from Ganoderma lucidum demonstrated the ability to induce apoptosis in human leukemia cells through a mitochondria-mediated pathway, suggesting their potential as chemopreventive agents (Hsu, Yu, & Yen, 2008).

  • Cytotoxicity Against Tumor Cells

    Lucidenic acid N showed significant cytotoxic activity against various tumor cell lines, including HepG2, HepG2,2,15, and P-388, indicating its potential for cancer therapy (Wu, Shi, & Kuo, 2001).

  • Anti-Invasive Effect on Hepatoma Cells

    Lucidenic acids, including acid N, have shown significant inhibitory effects on the invasive behavior of human hepatoma carcinoma cells, which could have implications for preventing cancer metastasis (Weng, Chau, Chen, Chen, & Yen, 2007).

  • Pharmacological Activities

    A review on lucidenic acids highlighted their anti-cancer, anti-inflammatory, antioxidant, anti-viral, neuroprotective, anti-hyperlipidemic, anti-hypercholesterolemic, and anti-diabetic properties, suggesting a wide range of therapeutic applications (Zheng et al., 2023).

  • Inhibition of Cancer Cell Invasion

    Lucidenic acid B, closely related to lucidenic acid N, inhibited the invasion of human hepatoma cells, suggesting a role in cancer treatment by targeting the mechanisms of cancer spread (Weng, Chau, Hsieh, Yang, & Yen, 2007).

Safety And Hazards

Lucidenic acid N should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

Research on lucidenic acids is significantly less extensive compared to that on ganoderic acid . Therefore, more in-depth studies with optimal designs are essential for the development of lucidenic acids as medicines, functional foods, and nutraceuticals .

properties

IUPAC Name

(4R)-4-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40O6/c1-14(7-8-21(32)33)15-11-20(31)27(6)23-16(28)12-18-24(2,3)19(30)9-10-25(18,4)22(23)17(29)13-26(15,27)5/h14-16,18-19,28,30H,7-13H2,1-6H3,(H,32,33)/t14-,15-,16+,18+,19+,25+,26-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGBNHHXOJXFNM-UQCMLMITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201316785
Record name Lucidenic acid N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lucidenic acid N

CAS RN

364622-33-3
Record name Lucidenic acid N
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=364622-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lucidenic acid N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
123
Citations
K Iwatsuki, T Akihisa, H Tokuda, M Ukiya… - Journal of Natural …, 2003 - ACS Publications
… with the 13 C and 1 H NMR spectral comparison with methyl lucidenate C (methyl 3β,7β,12β-trihydroxy-25,26,27-trinor-11,15-dioxolanost-8-en-24-oate) 2 and lucidenic acid N (3β,7β-…
Number of citations: 101 pubs.acs.org
CL Hsu, GC Yen - The enzymes, 2014 - Elsevier
… lucidum led to the isolation of lucidenic acids (including lucidenic acid B, methyl lucidenate C, lucidenic acid F, lucidenic acid N, 20(21)-dehydrolucidenic acid A, methyl 20(21)-…
Number of citations: 33 www.sciencedirect.com
CJ Weng, CF Chau, KD Chen… - Molecular nutrition & …, 2007 - Wiley Online Library
… lucidum (YK-02) (or 31.4 g crude triterpenoids) were in an order of lucidenic acid A (2449 mg) A lucidenic acid B (1021 mg) A lucidenic acid C (659 mg) A lucidenic acid N (376 mg). …
Number of citations: 84 onlinelibrary.wiley.com
TS Wu, LS Shi, SC Kuo - Journal of natural products, 2001 - ACS Publications
… In the present article, we describe the isolation and characterization of two new triterpenoids, lucidenic acid N (1) and methyl lucidenate F (2), and their cytotoxic activity. …
Number of citations: 212 pubs.acs.org
C Zheng, P Rangsinth, PHT Shiu, W Wang, R Li, J Li… - Molecules, 2023 - mdpi.com
… Lucidenic acid N at a concentration of 80 μM reduced triglyceride accumulation in 3T3-L1 preadipocytes by approximately 30% [68]. Lucidenic acid N, methyl lucidenate E2, and methyl …
Number of citations: 3 www.mdpi.com
CL Hsu, YS Yu, GC Yen - Journal of agricultural and food …, 2008 - ACS Publications
… In lucidenic acid N treated cells, a significant (p < 0.05) increase in the number of cells in the G1 phase from 61.0% (control) to 88.9% (100 µM) at 24−72 h was observed (Figure 3C). …
Number of citations: 56 pubs.acs.org
DH Chen, JY Wang, MT Chen… - Journal of the Chinese …, 2022 - Wiley Online Library
… [ 11 ] Its 13 C NMR spectral data of 1, except C-26 and C-27, were highly similar to those of the lucidenic acid N, [ 6 ] indicated that compound 1 has a skeleton of lucidenic acid N with …
Number of citations: 2 onlinelibrary.wiley.com
T Akihisa, Y Nakamura, M Tagata… - Chemistry & …, 2007 - Wiley Online Library
… 8], methyl lucidenate C (4) [9], lucidenic acid F (9) [6] [10], and lucidenic acid N (10) [11], six known ganoderic acids and related compounds, ganoderic acid A (20) [12], … Lucidenic acid N …
Number of citations: 263 onlinelibrary.wiley.com
T Akihisa, M Tagata, M Ukiya, H Tokuda… - Journal of Natural …, 2005 - ACS Publications
… 2) of the ring system were very similar to those of lucidenic acid N (3β,7β-dihydroxy-11,15-… This information suggested that 6 is a C-20-hydroxylated analogue of lucidenic acid N, viz., (…
Number of citations: 45 pubs.acs.org
WZ Lim, PG Cheng, AY Abdulrahman… - Journal of Biomolecular …, 2020 - Taylor & Francis
… Lucidenic acid N, 5-carboxyvanillic acid and ganocin B had less … for lucidenic acid N and 5-carboxyvanillic acid correlated well with our docking results in Table 2 . Lucidenic acid N only …
Number of citations: 21 www.tandfonline.com

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